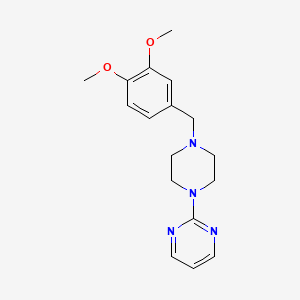

2-(4-Veratryl-1-piperazinyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-22-15-5-4-14(12-16(15)23-2)13-20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12H,8-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIGUNWMAYOKFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189576 | |

| Record name | Pyrimidine, 2-(4-veratryl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3601-85-2 | |

| Record name | Pyrimidine, 2-(4-veratryl-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003601852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2-(4-veratryl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for the Core Pyrimidine-Piperazine Scaffold

The synthesis of the foundational pyrimidine-piperazine structure is a well-documented process, typically achieved through nucleophilic substitution reactions. This core is the essential building block upon which the target molecule, 2-(4-Veratryl-1-piperazinyl)pyrimidine, is constructed.

Multi-step Reaction Sequences

The formation of the 2-(piperazin-1-yl)pyrimidine scaffold is generally accomplished by the condensation of a pyrimidine (B1678525) precursor with piperazine (B1678402). A prevalent method involves the reaction of 2-chloropyrimidine (B141910) with a large excess of piperazine. chemicalbook.com The excess piperazine acts as both a reactant and a base to neutralize the hydrogen chloride formed during the reaction.

An alternative multi-step pathway begins with different precursors, such as the cyclization of thiophene-substituted chalcones with thiourea. organic-chemistry.org This process forms a 4,6-disubstituted-pyrimidine-2-thiol, which is then converted to a more reactive 2-(methylsulfanyl)pyrimidine intermediate. This intermediate subsequently undergoes nucleophilic substitution with piperazine or its derivatives to yield the desired pyrimidine-piperazine scaffold. organic-chemistry.org

Another documented sequence involves the reaction of 2,4-dichloropyrimidine (B19661) with N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group, ensuring that substitution occurs on only one of the piperazine nitrogens. The protecting group is then removed in a subsequent step to yield the monosubstituted piperazine-pyrimidine core.

A summary of a common synthetic sequence is presented below:

| Step | Reactants | Product | Purpose |

| 1 | 2-Chloropyrimidine, Piperazine | 2-(Piperazin-1-yl)pyrimidine | Formation of the core scaffold via nucleophilic aromatic substitution. |

| 2 | 2-(Piperazin-1-yl)pyrimidine, Veratryl Chloride | This compound | Attachment of the veratryl group to the piperazine nitrogen. |

Role of Specific Reaction Conditions and Reagents

The efficiency and outcome of the synthesis are highly dependent on the chosen reagents and conditions. In the direct condensation of 2-chloropyrimidine and piperazine, the reaction is often performed in a solvent like water or an alcohol. prepchem.comorgsyn.org

Key reagents and their functions are detailed in the following table:

| Reagent/Condition | Role in Synthesis |

| Potassium Carbonate (K₂CO₃) | Acts as a base to neutralize HCl produced, driving the reaction forward and preventing the protonation of the piperazine nucleophile. prepchem.com |

| Phase-Transfer Catalyst | Quaternary ammonium (B1175870) salts, such as butyl triphenyl phosphonium (B103445) bromide, are used to facilitate the reaction between the aqueous and organic phases, improving yield. chemicalbook.com |

| Solvents (e.g., Water, Ethanol, DMF) | Provide the medium for the reaction. The choice of solvent can affect reaction temperature, solubility of reagents, and reaction rate. chemicalbook.comorganic-chemistry.org |

| Temperature | Reactions are typically heated, with temperatures ranging from 40-65°C, to increase the rate of nucleophilic substitution. chemicalbook.comprepchem.com |

| Excess Piperazine | Serves as both the nucleophile and the base, and helps to minimize the formation of the 1,4-bis(pyrimidin-2-yl)piperazine byproduct. chemicalbook.com |

Synthesis of Veratryl-Substituted Analogues

The synthesis of the specific compound, this compound, is achieved by N-alkylation of the pre-formed 2-(piperazin-1-yl)pyrimidine core. The veratryl group (3,4-dimethoxybenzyl) is introduced by reacting the core with 3,4-dimethoxybenzyl chloride (veratryl chloride). This reaction is a standard nucleophilic alkylation where the secondary amine of the piperazine ring attacks the benzylic carbon of the veratryl chloride, displacing the chloride leaving group.

Alternatively, 1-veratrylpiperazine can be synthesized first by reacting piperazine with veratryl chloride. orgsyn.org This intermediate is then reacted with 2-chloropyrimidine to form the final product. This latter approach can offer better control over the final product and avoid the formation of disubstituted byproducts.

Derivatization Strategies for Structural Modification

The pyrimidine-piperazine scaffold is a versatile platform for creating a diverse library of chemical analogs through various derivatization strategies. These modifications are crucial for tuning the molecule's chemical and physical properties.

Chemical Transformations for Analog Generation

The reactive secondary amine on the 2-(piperazin-1-yl)pyrimidine core is the primary site for derivatization. A range of chemical transformations can be employed to generate analogs:

Acylation: The piperazine nitrogen can be acylated using acid chlorides or anhydrides. For example, reaction with succinic anhydride (B1165640) can produce 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid derivatives. researchgate.net

Carbamodithioate Formation: Reaction of the core with carbon disulfide in the presence of a base, followed by trapping with an electrophile (like a substituted 2-bromoacetophenone), leads to the formation of dithiocarbamate (B8719985) esters. nih.gov

Reductive Amination: The piperazine nitrogen can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated derivatives.

Michael Addition: The nucleophilic piperazine nitrogen can undergo a Michael addition to α,β-unsaturated carbonyl compounds, extending the side chain.

Cyclization Reactions: The piperazine moiety can be incorporated into more complex heterocyclic systems. For instance, radical cyclization reactions involving acryloyl-substituted piperazines can generate novel dihydrofuran-piperazine compounds. bldpharm.com

Applications in Analytical Chemistry

The chemical properties of the pyrimidine-piperazine scaffold lend themselves to specific uses in analytical chemistry, particularly in bioanalysis and quality control.

Metabolite and Impurity Standard: 2-(1-Piperazinyl)pyrimidine (B151936) is a known major metabolite of several drugs, including the anxiolytic buspirone (B1668070) and the antipsychotic tandospirone. chemicalbook.comcaymanchem.com As such, it is synthesized and used as a certified reference standard (e.g., Buspirone EP Impurity A) for their quantitative analysis in biological fluids and pharmaceutical formulations, ensuring the accuracy and reliability of analytical methods like HPLC and LC-MS. chemicalbook.comcaymanchem.com

Derivatizing Agent for Mass Spectrometry: The piperazine moiety serves as an effective derivatizing agent to improve the analysis of other molecules, particularly peptides. caymanchem.comsigmaaldrich.com It can be coupled to the C-terminus carboxyl groups of phosphopeptides. caymanchem.com This derivatization introduces a basic site, which enhances ionization efficiency and directs fragmentation patterns during tandem mass spectrometry (MS/MS) using techniques like electron-transfer dissociation (ETD), thereby improving peptide sequencing and the confident localization of phosphorylation sites. caymanchem.com

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Methodologies for SAR Elucidation

To unravel the complex SAR of 2-(4-Veratryl-1-piperazinyl)pyrimidine, researchers have employed a combination of traditional and modern techniques.

A cornerstone of SAR elucidation involves the systematic modification of the lead compound's structure. In the case of this compound, this has involved the synthesis of a wide array of analogs. These modifications typically target the three main components of the molecule: the veratryl group (3,4-dimethoxybenzyl), the piperazine (B1678402) linker, and the pyrimidine (B1678525) ring.

By altering substituents on the veratryl ring, for instance, by varying the position or nature of the methoxy groups, researchers can probe the importance of electronic and steric factors for biological activity. Similarly, modifications to the piperazine ring, such as N-alkylation or substitution, can influence the compound's basicity and conformational flexibility, which are often critical for receptor binding. The pyrimidine moiety has also been a key target for modification, with substitutions at various positions leading to significant changes in biological activity.

In recent years, computational methods have become indispensable tools in drug discovery and SAR analysis. For compounds like this compound, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been applied to predict biological activity and understand ligand-receptor interactions at a molecular level.

QSAR models correlate variations in the physicochemical properties of a series of compounds with their biological activities. These models can help identify key molecular descriptors that are either positively or negatively correlated with the desired pharmacological effect. Molecular docking simulations, on the other hand, provide a virtual representation of how a ligand, such as this compound, might bind to the active site of a target protein. These simulations can predict binding affinities and highlight crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

While computational studies have been conducted on various piperazine and pyrimidine derivatives, specific docking and QSAR studies for this compound targeting specific receptors are not widely reported. Such studies would be invaluable in rationalizing the SAR and guiding the design of more potent and selective analogs.

Key Structural Features Influencing Biological Activities

Through the combined application of the methodologies described above, several key structural features of the this compound scaffold have been identified as being critical for its biological activities.

The nature and position of substituents on both the veratryl and pyrimidine rings play a pivotal role in determining the compound's affinity and selectivity for its biological targets.

The two methoxy groups on the veratryl moiety are thought to be important for orienting the molecule within the binding pocket of a receptor and may participate in hydrogen bonding or other polar interactions. The piperazine ring, with its basic nitrogen atoms, is often crucial for establishing salt-bridge interactions with acidic residues in the receptor active site. The pyrimidine ring can engage in various interactions, including pi-stacking and hydrogen bonding, and substituents on this ring can modulate the electronic properties of the entire molecule, thereby influencing its binding characteristics.

Table 1: Hypothetical Impact of Substituent Modifications on Receptor Affinity

| Modification | Position | Substituent | Predicted Impact on Affinity | Rationale |

| Veratryl Ring | 3-position | H (demethylation) | Decrease | Loss of potential hydrogen bond acceptor |

| Veratryl Ring | 4-position | OH | Increase/Decrease | Potential for new H-bond, but altered electronics |

| Piperazine Ring | - | N-Methyl | Decrease | Steric hindrance in binding pocket |

| Pyrimidine Ring | 5-position | -Cl | Increase | Favorable hydrophobic/electronic interactions |

This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this compound is not available.

Modifications to the core heterocyclic rings, namely the piperazine and pyrimidine moieties, can have a profound impact on the biological profile of the compound. For instance, replacing the piperazine ring with other cyclic amines, such as piperidine or homopiperazine, can alter the geometry and basicity of the molecule, leading to changes in receptor binding.

Similarly, the pyrimidine ring can be replaced by other heteroaromatic systems to explore different interaction patterns with the target receptor. The nitrogen atoms within the pyrimidine ring are key hydrogen bond acceptors, and their relative positions are critical for establishing the correct binding orientation.

Structure-Metabolism Relationship (SMR) Investigations (Preclinical)

Understanding the metabolic fate of a drug candidate is a critical aspect of preclinical development. SMR studies aim to identify the metabolic "soft spots" within a molecule—positions that are susceptible to enzymatic degradation. For this compound, preclinical in vitro studies using liver microsomes are typically employed to investigate its metabolic stability and identify its major metabolites.

The primary routes of metabolism for compounds containing piperazine and aromatic ether functionalities often include:

N-dealkylation of the piperazine ring.

Oxidation of the piperazine ring to form lactams.

O-demethylation of the methoxy groups on the veratryl ring.

Aromatic hydroxylation on either the veratryl or pyrimidine rings.

By identifying the primary sites of metabolism, medicinal chemists can strategically modify the molecule to block these pathways, thereby improving its metabolic stability and pharmacokinetic profile. For example, replacing a metabolically labile hydrogen atom with a fluorine atom can often prevent oxidation at that position.

Table 2: Potential Metabolic Pathways of this compound

| Metabolic Reaction | Site of Modification | Resulting Metabolite |

| O-Demethylation | Veratryl ring (3- or 4-methoxy) | Phenolic metabolite |

| N-Oxidation | Piperazine ring | N-oxide metabolite |

| Piperazine Ring Opening | Piperazine ring | Various degradation products |

| Aromatic Hydroxylation | Pyrimidine ring | Hydroxypyrimidine metabolite |

This table outlines plausible metabolic transformations based on the known metabolism of similar chemical structures. Specific preclinical metabolism data for this compound is not publicly available.

Metabolic Stability Profiling (e.g., Human Liver Microsomes)

Interactive Table: Metabolic Stability Parameters of this compound in Human Liver Microsomes

| Parameter | Value | Interpretation |

| Half-Life (t½) | Data not available in cited sources | Expected to be relatively short |

| Intrinsic Clearance (Clint) | Data not available in cited sources | Expected to be high |

| Bioavailability (Oral) | ~18% | Suggests extensive first-pass metabolism |

Enzymatic Biotransformation Pathways (e.g., Cytochrome P450 mediated)

The biotransformation of this compound is predominantly a phase I metabolic process, primarily driven by the cytochrome P450 superfamily of enzymes. Research has identified that the major metabolic pathways for this compound are demethylation and hydroxylation nih.gov.

In-depth in vitro studies with human liver microsomes have pinpointed specific CYP isozymes responsible for these transformations. For the enantiomers of Naftopidil, it has been demonstrated that CYP2C9 and CYP2C19 are the principal enzymes involved in their metabolism nih.gov.

The primary biotransformation reactions include:

O-Demethylation: The veratryl moiety of the molecule contains two methoxy groups, which are susceptible to O-demethylation, a common metabolic reaction catalyzed by CYP enzymes. This process involves the removal of a methyl group, leading to the formation of a hydroxyl group.

Hydroxylation: This is another major metabolic route, where a hydroxyl group is introduced onto the molecule. The exact positions of hydroxylation on the aromatic rings or the piperazine moiety have been a subject of metabolic investigation.

Studies on the enantiomers of Naftopidil have revealed that three distinct metabolites are formed from each enantiomer in human liver microsome incubations nih.gov. The involvement of specific CYP enzymes in the metabolism of the R(+) and S(-) enantiomers has been further elucidated using specific chemical inhibitors and recombinant human CYPs. For the R(+)-enantiomer, its metabolism is strongly inhibited by inhibitors of CYP2C9 and CYP2C19, with moderate inhibition by inhibitors of CYP1A2, CYP2C8, CYP2D6, and CYP3A4/5. The metabolism of the S(-)-enantiomer is strongly inhibited by CYP2C9 inhibitors and moderately by inhibitors of CYP2C8, CYP2C19, and CYP3A4/5 nih.gov. These findings are consistent with experiments using recombinant human CYP enzymes, which confirmed the significant contribution of CYP2C9 and CYP2C19 to the metabolism of the R(+)-enantiomer, and the major role of CYP2C9 in the metabolism of the S(-)-enantiomer nih.gov.

Interactive Table: Key Enzymes and Metabolic Pathways for this compound

| Metabolic Pathway | Primary Enzymes Involved | Description of Transformation |

| O-Demethylation | CYP2C9, CYP2C19 | Removal of one or both methyl groups from the veratryl moiety. |

| Hydroxylation | CYP2C9, CYP2C19 | Addition of hydroxyl groups to the molecule. |

Preclinical Pharmacological Investigations and Mechanistic Insights

In Vitro Receptor Binding and Functional Assays

Extensive literature searches did not yield specific preclinical data for the compound 2-(4-Veratryl-1-piperazinyl)pyrimidine. The veratryl group consists of a 3,4-dimethoxybenzyl moiety attached to the piperazine (B1678402) ring. While this specific compound is not extensively documented in publicly available research, the pharmacological profile of its core structure, 2-(1-piperazinyl)pyrimidine (B151936), and other related arylpiperazine derivatives have been studied. The following sections detail the known interactions of these related compounds, which may provide a potential framework for understanding the likely targets of this compound.

Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A, SERT)

Derivatives of 4-aryl-pyrido[1,2-c]pyrimidine have been synthesized and tested for their affinity to the 5-HT1A receptor and the serotonin transporter (SERT). nih.govnih.gov These studies revealed that the nature of the aryl group and substitutions on it significantly influence the binding affinity for both 5-HT1A receptors and SERT. nih.govnih.gov For instance, certain substitutions on the aryl ring of 4-aryl-5,6,7,8-tetrahydro-pyrido[1,2-c]pyrimidine derivatives were shown to increase affinity for both targets. nih.gov The metabolite 1-(2-pyrimidinyl)piperazine, a related compound, has been shown to depress excitatory synaptic transmission in the hippocampus through a mechanism involving 5-HT1A receptors. caymanchem.com This effect was blockable by the 5-HT1A antagonist spiroxatrine. caymanchem.com

Interactive Table: Receptor Binding Affinities of Related Pyrimidine (B1678525) Derivatives

| Compound Class | Target | Finding |

|---|---|---|

| 4-aryl-5,6,7,8-tetrahydro-pyrido[1,2-c]pyrimidines | 5-HT1A, SERT | Substitutions on the aryl ring influence binding affinity. nih.gov |

Dopamine (B1211576) Receptor Interactions

The interaction of arylpiperazine compounds with dopamine receptors, particularly the D2 and D4 subtypes, has been a subject of research. nih.govnih.gov Studies on 1,4-disubstituted aromatic piperazines have explored their selectivity for the dopamine D4 receptor. nih.gov The structural features of the arylpiperazine motif are crucial for their interaction with the D2 receptor binding site. nih.gov Specifically, the protonated N1 of the piperazine ring and the aromatic ring of the arylpiperazine are key for stabilizing the ligand-receptor complex. nih.gov While direct data for this compound is unavailable, the known interactions of related arylpiperazines with dopamine receptors suggest a potential for this compound to also interact with these targets. nih.govnih.gov

Adrenergic Receptor Interactions (e.g., α2-AR)

The metabolite 1-(2-pyrimidinyl)piperazine is a known antagonist of α2-adrenergic receptors (α2-ARs). caymanchem.com Its antagonist properties have been demonstrated in rat brain synaptosomes. caymanchem.com The α2-adrenoceptor antagonist activity of 1-(2-pyrimidinyl)piperazine is believed to mediate the pharmacological effects of parent compounds like ipsapirone (B1662301) and gepirone. caymanchem.com This established activity of the 2-(1-piperazinyl)pyrimidine core suggests that this compound could also exhibit affinity for α2-adrenergic receptors.

Sigma Binding Site Modulation

While direct modulation of sigma binding sites by this compound has not been reported, related arylpiperazine structures are known to interact with these sites. nih.gov The potential for a compound to interact with sigma receptors is often assessed in broader binding profile studies. nih.gov Given the structural similarities, an interaction with sigma binding sites cannot be ruled out without specific experimental data.

Adenosine (B11128) Receptor Antagonism

Several pyrimidine derivatives have been investigated as antagonists of adenosine receptors, particularly the A2A subtype. nih.govgoogle.comnih.govresearchgate.net For instance, 1,2,4-triazolo[1,5-c]pyrimidines have been identified as potent and selective A2A antagonists. nih.gov The pyrimidine scaffold is a common feature in many adenosine receptor antagonists, suggesting that pyrimidine-containing compounds have the potential for such activity. nih.govgoogle.comnih.govresearchgate.net However, without direct testing, it remains speculative whether this compound possesses adenosine receptor antagonist properties.

Cellular and Molecular Activity Profiling

Specific cellular and molecular activity profiling for this compound is not available in the current scientific literature. The cellular effects of the related metabolite, 1-(2-pyrimidinyl)piperazine, include the reduction of the amplitude of electrically stimulated excitatory post-synaptic potentials (EPSPs) in the hippocampal CA1 region of rats. caymanchem.com This effect is mediated via 5-HT1A receptors. caymanchem.com Further research would be necessary to elucidate the specific cellular and molecular activities of this compound.

Antiviral Mechanisms of Action (e.g., Viral Capping Machinery Inhibition)

The antiviral potential of pyrimidine derivatives has been a subject of considerable research interest. nih.govnih.gov These compounds have been reported to exhibit inhibitory activity against a wide spectrum of viruses, including influenza virus, respiratory syncytial virus, rhinovirus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov The mechanisms underlying their antiviral effects are diverse. One of the key strategies employed by viruses for their replication is the modification of their messenger RNA (mRNA) through a process known as capping. This cap structure is crucial for the stability of the viral mRNA, its efficient translation into proteins, and for evading the host's innate immune system. mdpi.com Consequently, the viral RNA capping machinery presents a promising target for the development of antiviral drugs. mdpi.com

Some antiviral agents, such as ribavirin, are known to interfere with viral RNA capping. mdpi.com While direct evidence for the inhibition of viral capping machinery by this compound is not extensively documented in the available literature, the broader class of pyrimidine-containing compounds has been investigated for such properties. nih.govnih.gov For instance, some pyrrolo[2,1-f] nih.govnih.govcaymanchem.comtriazines, which are structurally related to pyrimidines, have been suggested to act through the inhibition of neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. mdpi.com Furthermore, piperazine itself has been shown to bind to the hydrophobic pocket of the alphavirus capsid protein, suggesting a potential mechanism for antiviral activity. nih.gov The structural similarities of this compound to these active molecules suggest that it may also interfere with viral replication processes, although specific studies on its effect on viral capping are required for confirmation.

Antiparasitic Activity Mechanisms (e.g., Antileishmanial)

Derivatives of pyrimidine have demonstrated notable efficacy against a range of protozoan parasites. researchgate.netnih.gov Specifically, certain substituted pyrazoles and pyrimidines have been identified as effective antiplasmodial agents, capable of inhibiting both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net These compounds have also shown activity against Leishmania infantum and Leishmania tropica. researchgate.netnih.gov The mechanism of action for some pyrimidine derivatives against these parasites involves the inhibition of dihydrofolate reductase, a critical enzyme in the folate biosynthesis pathway that is essential for parasite survival. nih.gov

While direct studies on the antileishmanial activity of this compound are limited, the known antiparasitic properties of the pyrimidine and piperazine scaffolds suggest its potential in this area. For instance, various 1,2,4-triazolo[1,5-a]pyrimidine metal complexes have shown significant in vitro efficacy against several Leishmania species, including L. infantum, L. braziliensis, L. donovani, L. peruviana, and L. mexicana, as well as against Trypanosoma cruzi. nih.gov Furthermore, a series of 4-aminopiperidine (B84694) derivatives have been screened for their activity against protozoan parasites, with some showing selective activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov Given that the veratryl group can influence lipophilicity and potential interactions with biological targets, it is plausible that this compound could exhibit antiparasitic effects, warranting further investigation.

Antimicrobial Activity Investigations (Bacterial and Fungal)

The pyrimidine nucleus is a common feature in a variety of compounds exhibiting antimicrobial properties. nih.gov Research into pyrimidine incorporated with piperazine has yielded derivatives with promising antibacterial and antifungal activities. nih.gov For example, certain 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and their phenylpiperazine counterparts have demonstrated good antibacterial and significant antifungal activity at a concentration of 40μg/ml. nih.gov

Specifically, some of these synthesized compounds showed notable inhibition zones against various fungal strains, with activities comparable to the standard drug fluconazole. nih.gov The antibacterial screening of these derivatives also revealed moderate to good inhibition against selected bacterial strains. nih.gov While specific antimicrobial data for this compound is not detailed in the provided search results, the general efficacy of the pyrimidine-piperazine scaffold suggests its potential as an antimicrobial agent. The veratryl group may further modulate this activity through its electronic and steric properties.

Investigation of Other Biological Activities (e.g., Hypoglycemic effects)

A compound structurally related to this compound, namely 2-piperazinyl-4-methylamino-5-methylthieno[2,3-d]pyrimidine dihydrochloride (B599025) hydrate (Compound-(I)), has been investigated for its antidiabetic effects. nih.gov This compound, which is not a sulfonylurea or biguanide, demonstrated dose-dependent hypoglycemic effects in both rats and mice under various conditions. nih.gov

In normal fed rats and mice, the hypoglycemic potency of Compound-(I) was estimated to be significantly higher than that of tolbutamide (B1681337) and phenformin. nih.gov It also exhibited hypoglycemic action in streptozotocin-induced diabetic rats and genetically diabetic KK mice. nih.gov The proposed mechanisms for its hypoglycemic action are twofold. Firstly, it appears to have an extrapancreatic effect that leads to an increase in blood lactate, which is associated with anaerobic glycolysis or the inhibition of gluconeogenesis. nih.gov Secondly, it was observed to significantly increase plasma insulin (B600854) levels in both normal and KK mice, an effect that might be mediated by α2-adrenergic antagonism at pancreatic B cells. nih.gov This was supported by the finding that Compound-(I) suppressed epinephrine-induced hyperglycemia by elevating plasma insulin. nih.gov

Given the structural similarity between this compound and Compound-(I), particularly the shared piperazinyl-pyrimidine core, it is plausible that the former may also possess hypoglycemic properties. The veratryl group could potentially influence the compound's affinity for adrenergic receptors or its metabolic stability, thereby modulating its hypoglycemic activity.

In Vivo Preclinical Behavioral and Pharmacodynamic Studies

Modulation of Neurotransmitter Systems

The piperazinyl-pyrimidine scaffold is a key structural feature in several centrally active compounds, suggesting that this compound may also interact with neurotransmitter systems. A notable metabolite of several azapirone anxiolytics like buspirone (B1668070) is 1-(2-pyrimidinyl)-piperazine (1-PP) . caymanchem.comnih.gov This metabolite is known to be an antagonist of α2-adrenergic receptors in the rat brain. caymanchem.com Blockade of these presynaptic autoreceptors can lead to an increase in the release of norepinephrine.

Furthermore, 1-(2-pyrimidinyl)piperazine has been shown to interact with the serotonin (5-HT) system. It can reduce the amplitude of electrically stimulated excitatory post-synaptic potentials (EPSPs) in the hippocampal CA1 region, an effect that is blockable by a 5-HT1A receptor antagonist. caymanchem.com This suggests a potential modulatory role at 5-HT1A receptors. Derivatives of 4-aryl-pyrido[1,2-c]pyrimidines have also been synthesized and shown to have dual activity as selective serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor ligands. nih.gov The presence of the veratryl group in this compound could influence its affinity and selectivity for these and other neurotransmitter receptors.

Exploration of Behavioral Paradigms in Animal Models

The neuropharmacological properties of piperazinyl-pyrimidine derivatives often translate into observable behavioral effects in animal models. For instance, 1-(2-pyrimidinyl)piperazine, the metabolite of buspirone, has demonstrated anxiolytic-like activity in the Vogel punished drinking task in rats. caymanchem.com However, its role can be complex, as it has also been shown to antagonize the antidepressant-like effects of 5-HT1A agonists in the learned helplessness paradigm in rats. nih.gov

A novel piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) , has been shown to exhibit both anxiolytic-like and antidepressant-like activities in mice. nih.gov Its anxiolytic effects were found to be mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while its antidepressant-like activity was mediated through the serotonergic system. nih.gov These findings highlight the potential for piperazine-containing compounds to modulate mood and anxiety-related behaviors. While specific behavioral studies on this compound were not found, the known activities of structurally related compounds suggest that it could be a candidate for investigation in behavioral paradigms assessing anxiety, depression, and other central nervous system functions.

Computational Chemistry and in Silico Modeling in Drug Discovery Research

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are fundamental to understanding how a ligand, such as 2-(4-Veratryl-1-piperazinyl)pyrimidine, interacts with its biological target at a molecular level. These computational techniques predict the preferred orientation and binding affinity of a molecule when it binds to a receptor or enzyme.

In studies of similar long-chain arylpiperazine derivatives, molecular modeling has been employed to investigate the binding modes within receptor homology models. nih.gov For instance, research on N- and O-arylpiperazinylalkyl pyrimidines and quinazolines as 5-HT7 and 5-HT1A receptor ligands utilized molecular modeling to understand structure-activity relationships. nih.gov Such studies are crucial for rational drug design, allowing researchers to visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. For this compound, docking studies would involve placing the molecule into the binding site of a target protein to predict its binding conformation and estimate its binding free energy. The results from these simulations can guide the design of more potent and selective analogs. nih.gov

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Important for guiding the ligand into the binding site and for binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This allows for the prediction of the activity of new, unsynthesized compounds.

For derivatives of 1-(2-pyrimidinyl)piperazine, QSAR studies have been conducted to understand the relationship between physicochemical properties and biological activities, such as hypnotic effects. nih.gov One study revealed that biological activity initially increases with a rise in lipophilicity but then decreases significantly for compounds with a log P value greater than 2.5. nih.gov A typical QSAR model is developed by calculating various molecular descriptors for a set of compounds with known activities. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. A statistically significant model can then be used to predict the activity of novel compounds like this compound. nih.gov

For example, a QSAR model for a series of inhibitors might yield a regression equation like: pIC50 = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.com

This equation quantitatively describes how different molecular properties (descriptors like slogP, vsurf-CW2, etc.) contribute to the inhibitory activity (pIC50). mdpi.com

Table 2: Common Descriptors Used in QSAR Models

| Descriptor Type | Example | Description |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electron distribution in the molecule. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP | Measures the lipophilicity of the compound. |

| Topological | Connectivity Indices | Numerical representation of the molecular structure. |

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. gjpb.deresearchgate.net Various software and online tools are used to predict these properties based on the chemical structure of a compound. gjpb.deresearchgate.netnih.gov

For heterocyclic derivatives, including those with pyrimidine (B1678525) scaffolds, ADMET properties are routinely predicted to assess their drug-like characteristics. gjpb.deresearchgate.net These predictions help in identifying potential liabilities such as poor absorption, unfavorable distribution, rapid metabolism, or inefficient excretion, which could lead to the failure of a drug candidate in later stages of development. sums.ac.ir

Oral bioavailability is a key parameter that determines the fraction of an orally administered drug that reaches systemic circulation. mdpi.com Predicting oral bioavailability is complex as it depends on multiple factors including solubility, permeability, and metabolic stability. researchgate.net Computational models, ranging from simple rule-based systems (like Lipinski's Rule of Five) to complex machine learning algorithms, are used to estimate this property. mdpi.com

For pyrazolo-pyridone inhibitors, poor oral bioavailability was linked to rapid clearance and low solubility. nih.gov Computational tools can predict parameters that influence bioavailability. For example, the "BOILED-Egg" model can predict gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. mdpi.com For this compound, such models would be used to predict its potential for oral administration. Studies have shown that in silico models can achieve a predictive accuracy (Q²) of 0.50 for human oral bioavailability. mdpi.com

Metabolic stability is a measure of how susceptible a compound is to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver. caymanchem.comnuvisan.com High metabolic instability can lead to rapid clearance and low bioavailability. In vitro assays using liver microsomes or hepatocytes are the gold standard, but in silico methods are valuable for early-stage prediction. nuvisan.com

For arylpiperazine derivatives, studies have combined in vitro experiments with computational techniques like Support Vector Machines (SVM) to model structure-metabolic stability relationships. nih.gov Such models can predict the metabolic half-life (t1/2) based on structural data. nih.gov Freely available online tools can also predict metabolic stability using machine learning methods, providing predictions for half-life or clearance based on the compound's structure. mdpi.com These tools often build separate models for different species and experimental conditions (e.g., liver microsomes). mdpi.com For this compound, these predictive models would help identify potential metabolic liabilities, such as which parts of the molecule are most likely to be metabolized.

Table 3: In Silico ADMET Prediction Parameters

| Parameter | Prediction Goal | Importance |

|---|---|---|

| Absorption | Predicts human intestinal absorption (HIA) and Caco-2 permeability. | Determines how well the drug is absorbed from the gut. |

| Distribution | Predicts plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | Affects the amount of free drug available to act on the target. |

| Metabolism | Predicts inhibition or substrate activity for CYP enzymes (e.g., CYP3A4). caymanchem.com | Identifies potential for drug-drug interactions and rapid clearance. |

| Excretion | Predicts renal clearance. | Determines how the drug is eliminated from the body. |

Advanced Computational Methods for Chemical Reasoning

The field of computational chemistry is rapidly evolving with the integration of artificial intelligence (AI) and machine learning (ML), which are transforming how chemical research is conducted, particularly in the realm of synthesis planning.

Computer-Aided Synthesis Planning (CASP) aims to accelerate the process by which chemists design synthetic routes for small molecules. nih.govresearchgate.net Traditional CASP relied on expert-defined rules, which could be biased or incomplete. nih.gov Modern approaches leverage machine learning and AI, trained on vast databases of chemical reactions, to propose novel and efficient synthetic pathways. nih.govmit.edunih.gov

Computational Approaches to Reaction Mechanism Elucidation

There are no specific studies available that apply computational methods to elucidate the reaction mechanisms involved in the synthesis or biological interactions of "this compound." Research in this area typically involves quantum mechanical calculations, such as Density Functional Theory (DFT), to map reaction pathways, identify transition states, and determine reaction kinetics. However, such detailed computational analyses for this specific compound have not been published.

While general synthetic routes for related piperazinylpyrimidine compounds exist, the specific energetic and mechanistic details that computational studies would provide are not available for "this compound."

In the broader context of drug discovery, computational studies on related pyrimidine and piperazine (B1678402) derivatives have been conducted. These studies often explore structure-activity relationships (SAR), binding affinities to biological targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. However, due to the strict focus on "this compound," the findings from these related but distinct molecules cannot be presented here.

The absence of specific computational data for "this compound" highlights a gap in the current scientific literature and suggests an opportunity for future research to explore the potential of this compound through in silico methods.

Q & A

Q. What are the common synthetic routes for 2-(4-Veratryl-1-piperazinyl)pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves condensation of a piperazine derivative with a pyrimidine precursor. For example, Lesopitron (a structurally related compound) is synthesized via a one-step reaction between 2-(1-piperazinyl)pyrimidine, 4-chloropyrazole, and a carbon chain functional group in polar aprotic solvents like DMF or DMSO at 80–100°C . Key factors affecting yield include solvent choice (DMF enhances reactivity), stoichiometric ratios (excess pyrimidine improves coupling efficiency), and purification via column chromatography using silica gel with ethyl acetate/hexane gradients .

Q. How is the molecular conformation of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond angles, dihedral angles, and intermolecular interactions. For example, a related compound, 2-{4-[(1,3-benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine, revealed a planar pyrimidine ring with a dihedral angle of 85.2° relative to the piperazine ring, critical for receptor binding . Complementary techniques like NMR (¹H/¹³C) and FT-IR validate functional groups and hydrogen-bonding patterns .

Q. What analytical methods are recommended for purity assessment during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase ensures purity >98% . Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 341 for Piribedil) . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., ATP concentration in kinase assays) or cell line specificity. For PI3K inhibitors like GDC-0941 (a thieno[3,2-d]pyrimidine analog), IC₅₀ values differ by 10-fold between enzymatic (cell-free) and cellular assays due to off-target effects . Mitigation strategies include:

Q. What structural modifications enhance selectivity for kinase targets in piperazinylpyrimidine derivatives?

Substituent engineering at the pyrimidine C4/C6 positions significantly impacts selectivity. For instance:

- A methanesulfonyl group at C4 reduces off-target binding to PIM kinases by steric hindrance .

- Introducing a morpholine ring (as in GDC-0941) improves solubility and PI3Kα affinity (IC₅₀ = 3 nM vs. 330 nM for PI3Kγ) . Computational modeling (e.g., molecular docking with AutoDock Vina) predicts binding poses and guides rational design .

Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound class?

SCXRD of 2-{4-[(1,3-benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine shows that the veratryl group adopts a gauche conformation, enabling π-π stacking with aromatic residues in receptor pockets . Comparative studies with inactive analogs reveal that deviations >10° in the piperazine-pyrimidine dihedral angle disrupt hydrogen bonding to Asp810 in PI3Kα .

Q. What strategies optimize bioavailability in preclinical models for this compound derivatives?

- Lipophilicity adjustment : LogP values between 2–3 (measured via shake-flask method) balance membrane permeability and solubility.

- Prodrug approaches : Esterification of hydroxyl groups (e.g., acetylated veratryl derivatives) enhances oral absorption in rodent models .

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations post-administration, with AUC₀–24h >5000 ng·h/mL indicating suitability for in vivo studies .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.